Isoetianic acid

Description

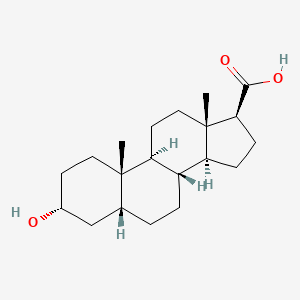

Isoetianic acid (3β-hydroxy-5β-androstane-17β-carboxylic acid) is a short-chain bile acid derivative characterized by a steroid nucleus with a hydroxyl group at the 3β position and a carboxylic acid group at the 17β position. It is metabolized in the liver via stereospecific pathways, involving epimerization and subsequent glucuronidation. Studies in rats demonstrate that this compound undergoes inversion of its 3β-hydroxyl group to form etianic acid (3α-hydroxy-5β-androstane-17β-carboxylic acid), which is then conjugated with glucuronic acid for biliary excretion . This metabolic pathway highlights the importance of stereochemistry in hepatic processing of bile acids.

Properties

CAS No. |

38775-99-4 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23)/t12-,13-,14+,15+,16+,17-,19+,20+/m1/s1 |

InChI Key |

KAYYIYDHRSEWHR-VBBBUPHZSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

Synonyms |

3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid 3 alpha-hydroxy-5 beta-etianic acid 3-hydroxyetianic acid isoetianic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Isoetianic acid shares structural and metabolic similarities with several bile acids and synthetic derivatives. Key compounds for comparison include:

Etianic Acid (3α-Hydroxy-5β-Androstane-17β-Carboxylic Acid)

- Structural Differences : Etianic acid differs from this compound only in the configuration of the 3-hydroxyl group (3α vs. 3β).

- It is directly glucuronidated at the hydroxyl or carboxyl group by hepatic enzymes like UGT1A3 .

- Biliary Recovery : In rats, etianic acid derivatives account for >90% of biliary metabolites after this compound administration, suggesting higher metabolic efficiency for the 3α configuration .

Norursodeoxycholic Acid (NorUDCA)

- Structural Differences: NorUDCA (3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid) is a synthetic bile acid with a shortened side chain (C23 instead of C24) compared to natural bile acids.

- Metabolism: Similar to this compound, NorUDCA undergoes carboxyl-group glucuronidation via UGT1A3.

- Functional Role: NorUDCA is used therapeutically for cholestatic liver diseases, leveraging its resistance to bacterial deconjugation and choleretic effects.

Lithocholic Acid (LCA)

- Structural Differences : LCA (3α-hydroxy-5β-cholan-24-oic acid) has a longer C24 side chain compared to this compound.

- Metabolism : LCA is glucuronidated at the 3α-hydroxyl group by UGT1A3, similar to etianic acid. Its hepatotoxicity is mitigated through sulfation and glucuronidation.

Metabolic Pathways and Enzymatic Specificity

The hepatic metabolism of this compound and its analogues involves UGT1A3, which conjugates the carboxyl group of short-chain bile acids. Key findings include:

- Stereochemical Impact : The 3β-hydroxyl configuration of this compound necessitates epimerization to the 3α-form (etianic acid) before efficient glucuronidation. This step introduces a kinetic barrier, reducing metabolic efficiency compared to etianic acid .

- UGT1A3 Versatility: UGT1A3 conjugates both natural (e.g., etianic acid) and synthetic (e.g., NorUDCA) bile acids, regardless of side-chain length, underscoring its broad substrate specificity .

Research Findings and Implications

Epimerization Mechanism : this compound undergoes oxidation to a 3-oxo intermediate during epimerization, with partial retention of tritium labels, suggesting a reversible dehydrogenase-mediated process .

Therapeutic Potential: NorUDCA’s resistance to bacterial modification and efficient glucuronidation make it a superior candidate for treating cholestasis compared to this compound, which requires metabolic activation .

Q & A

Q. What are the critical considerations for ensuring reproducibility in Isoetianic acid synthesis?

Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation via analytical techniques (e.g., NMR, HPLC). For novel compounds, provide full spectral data and purity metrics (≥95% by HPLC). For known compounds, cite established protocols and confirm identity via comparative analysis (e.g., melting point, IR spectroscopy) .

Q. How should researchers characterize this compound derivatives with structural ambiguity?

Use a multi-technique approach:

Q. What experimental parameters influence this compound stability in biological systems?

Stability assays should account for pH (simulate physiological ranges: 4.5–7.4), temperature (37°C for in vitro models), and enzymatic exposure (e.g., liver microsomes for metabolic stability). Include controls with antioxidants (e.g., BHT) to assess oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action in enzymatic inhibition?

Q. What statistical approaches are optimal for analyzing clustered data in this compound toxicity studies?

Apply mixed-effects models to account for biological replicates and nested variables (e.g., cell line batches). For dose-dependent toxicity, use nonlinear regression (e.g., log-logistic curves) with Bonferroni correction for multiple comparisons .

Q. How to design a study investigating this compound’s ecological impact without prior environmental data?

- Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna LC50) followed by chronic exposure models (e.g., algal growth inhibition).

- Fate analysis : Track degradation pathways via LC-QTOF-MS and quantify bioaccumulation potential (log ) .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in this compound production?

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line Raman spectroscopy) to adjust reaction parameters dynamically.

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stirring rate, reagent stoichiometry) .

Q. How to validate this compound’s role in a multi-component synergistic system?

- Isobolographic analysis : Quantify synergy/additivity via combination index (CI) calculations.

- Knockout studies : Use CRISPR/Cas9 to silence putative targets and assess effect attenuation .

Research Design & Reporting

Q. What criteria define a robust hypothesis for this compound’s pharmacological activity?

Hypotheses must be falsifiable and grounded in prior evidence (e.g., structural analogs with known activity). Use PICOT framework: P opulation (cell/animal model), I ntervention (dose/duration), C omparator (positive/negative controls), O utcome (quantitative endpoint), T imeframe .

Q. How to structure a manuscript addressing conflicting this compound bioactivity findings?

- Introduction : Highlight gaps (e.g., "Prior studies disagree on COX-2 inhibition potency").

- Methods : Detail assay conditions (e.g., cell passage number, serum concentration).

- Discussion : Propose resolution pathways (e.g., "Differences in IC50 may stem from protein binding variability") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.